XL147 (also known as SAR245408 or pilaralisib) is a small molecule inhibitor of the class I phosphoinositide 3-kinases (PI3Ks) [, , , , ]. It acts as an ATP-competitive and reversible inhibitor, demonstrating high selectivity for class I PI3Ks over a panel of more than 130 human protein kinases [, ].
XL147 exhibits inhibitory activity against all four class I PI3K isoforms (α, β, γ, and δ) [, ]. This pathway plays a crucial role in regulating cell growth, survival, proliferation, and motility, making it a significant target in cancer research [, , ].
XL147 is synthesized as an orally bioavailable small molecule specifically targeting the p110α, p110β, p110γ, and p110δ isoforms of phosphoinositide 3-kinase. The compound's selectivity and potency against these isoforms have been demonstrated in preclinical studies, highlighting its potential effectiveness in treating tumors with aberrant PI3K signaling .
The synthesis of XL147 involves several steps that typically include:
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed throughout the synthesis to monitor the reaction progress and confirm the identity and purity of the final product .
XL147's molecular structure features a complex arrangement conducive to its function as a kinase inhibitor. The chemical formula is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 382.43 g/mol. The structure includes:
Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of the molecule .
XL147 primarily acts through competitive inhibition of phosphoinositide 3-kinases, leading to decreased production of phosphatidylinositol (3,4,5)-trisphosphate. This inhibition disrupts downstream signaling pathways critical for cell survival and proliferation. Key reactions include:
The compound has been shown to induce apoptosis in various cancer cell lines by modulating these pathways .
The mechanism of action for XL147 involves:
Pharmacodynamic studies have demonstrated that treatment with XL147 alters insulin signaling pathways and modulates various receptor tyrosine kinases, indicating a broad impact on cellular signaling networks .
Relevant data regarding these properties can be found in pharmacological studies that assess bioavailability and stability profiles during formulation development .
XL147 has been primarily investigated for its potential applications in oncology, specifically:
Clinical trials have demonstrated its safety profile and preliminary efficacy, paving the way for further development as an anticancer agent .
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling network governing cell survival, proliferation, metabolism, and motility. Hyperactivation of this pathway, frequently observed in human malignancies, occurs through multiple mechanisms: PIK3CA gene mutations (encoding the p110α catalytic subunit), loss of the tumor suppressor PTEN, or amplification of upstream receptor tyrosine kinases [3] [5]. Class I PI3Ks, particularly the IA subfamily (p110α, p110β, p110δ), are directly implicated in oncogenesis. Hotspot mutations like PIK3CAE545K (helical domain) and PIK3CAH1047R (kinase domain) reduce inhibitory regulation by the p85 subunit or enhance membrane association, leading to constitutive pathway activation [5] [9]. This dysregulation promotes tumor growth, angiogenesis, and therapy resistance, establishing PI3K as a high-priority therapeutic target [3] [6].
XL147 (Pilaralisib, SAR245408) emerged as a rationally designed, orally bioavailable small-molecule inhibitor targeting the ATP-binding site of all Class I PI3K isoforms (α, β, γ, δ). Its development was driven by the need for agents capable of broadly suppressing oncogenic PI3K signaling while offering improved selectivity over early non-specific inhibitors like wortmannin or LY294002, which suffered from toxicity and pharmacokinetic limitations [6] [9]. Key biochemical characteristics underpinning its rationale include:
Table 1: Biochemical Inhibitory Profile of XL147 (Pilaralisib)
Target | IC50 (nM) | Significance |
---|---|---|
PI3Kα (p110α) | 39 | Primary oncogenic isoform; hotspot mutations |
PI3Kδ (p110δ) | 36 | Hematopoietic cells; immune modulation |
PI3Kγ (p110γ) | 23 | Immune cell function; tumor microenvironment |
PI3Kβ (p110β) | 383 | GPCR signaling; potential role in PTEN-null tumors |
DNA-PK | 4750 | DNA repair kinase; off-target selectivity measure |
Vps34 | ~6974 | Class III PI3K; regulates autophagy |
mTOR | >15,000 | Key downstream kinase; distinguishes from dual inhibitors |
Preclinical studies validated its mechanism: XL147 dose-dependently suppressed epidermal growth factor (EGF)-induced PIP3 production in PC-3 and MCF7 cells (IC50 = 220 nM and 347 nM, respectively) and inhibited phosphorylation of key downstream effectors AKT (IC50 = 477 nM) and S6 (IC50 = 776 nM) in cell-based assays [1] [2]. This targeted suppression of PI3K signaling, particularly its impact on the AKT/mTOR axis without direct mTOR inhibition, formed the core rationale for its clinical development.
XL147 belongs to the category of pan-Class I PI3K inhibitors, distinct from isoform-specific inhibitors (e.g., alpelisib/PI3Kα, idelalisib/PI3Kδ) or dual PI3K/mTOR inhibitors (e.g., dactolisib, voxtalisib) [5] [6] [9]. Its development reflected a strategic approach prevalent in the early 2010s: broadly target Class I PI3K activity to overcome limitations of isoform-specific agents, such as compensatory signaling through non-targeted isoforms or incomplete pathway suppression [6]. While this pan-isoform inhibition offered theoretical advantages in blocking multiple oncogenic inputs, it also carried a higher risk of toxicity due to the broad physiological roles of different PI3K isoforms, particularly PI3Kδ and PI3Kγ in immune function [5] [9]. XL147 entered clinical trials alongside other pan-PI3K inhibitors like buparlisib (BKM120) and pictilisib (GDC-0941), representing a significant step beyond first-generation non-selective compounds and contributing to the evolving understanding of targeting this complex pathway [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1